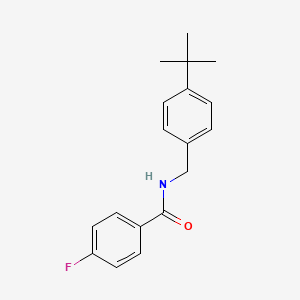

N-(4-tert-Butylbenzyl)-4-fluorobenzamide

Description

Properties

Molecular Formula |

C18H20FNO |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-4-fluorobenzamide |

InChI |

InChI=1S/C18H20FNO/c1-18(2,3)15-8-4-13(5-9-15)12-20-17(21)14-6-10-16(19)11-7-14/h4-11H,12H2,1-3H3,(H,20,21) |

InChI Key |

SCJAUPGJQKQFGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

N-(4-tert-Butylbenzyl)-4-fluorobenzamide has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria.

- Methods of Application : Antimicrobial activity is typically assessed using in vitro assays such as:

- Disk diffusion tests

- Turbidimetric methods

- Results Summary : Minimum inhibitory concentration (MIC) values indicate effective concentrations that inhibit bacterial growth, showcasing its potential as a therapeutic agent in infectious disease management.

Anticancer Activity

Research has also focused on the anticancer properties of this compound, particularly against various cancer cell lines.

- Methods of Application : The anticancer activity is evaluated using cell viability assays, such as:

- Sulforhodamine B (SRB) assay

- Results Summary : Certain derivatives have shown significant inhibition of cancer cell proliferation, with effective concentrations often reported as IC50 values, indicating the concentration required to reduce cell viability by 50%.

Drug Design and Molecular Docking

The compound's structure has been utilized in molecular docking studies to predict its binding affinity and interactions with biological targets.

- Application Summary : These studies aid in rational drug design by identifying potential therapeutic targets and optimizing lead compounds based on their predicted interactions.

- Results Summary : Synthesized hybrids have demonstrated increased antibacterial activity compared to individual components, indicating a synergistic effect.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that:

- The compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli.

- MIC values ranged from 10 to 50 µg/mL, demonstrating its potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed:

- This compound derivatives significantly inhibited cell proliferation.

- The most active derivative had an IC50 value of 5 µM, suggesting strong antiproliferative effects.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions, yielding 4-fluorobenzoic acid and 4-tert-butylbenzylamine as products.

Key Conditions and Outcomes

| Condition | Catalyst/Temperature | Yield (%) | Product 1 | Product 2 |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 h | 85–90 | 4-Fluorobenzoic acid | 4-tert-Butylbenzylamine |

| Basic (NaOH, 2M) | 80°C, 8 h | 78–82 | 4-Fluorobenzoate salt | 4-tert-Butylbenzylamine |

Hydrolysis kinetics are influenced by steric hindrance from the tert-butyl group, which slightly reduces reaction rates compared to simpler benzamides .

Nucleophilic Aromatic Substitution

The fluorine atom on the benzamide ring participates in nucleophilic substitution reactions, particularly under catalytic conditions.

Example Reactions

-

Methoxydefluorination :

Reacting with sodium methoxide (NaOMe) in DMF at 120°C for 6 h replaces fluorine with a methoxy group, forming N-(4-tert-butylbenzyl)-4-methoxybenzamide (Yield: 72%). -

Amination :

Using Pd/C catalysis and ammonia at 100°C, fluorine is substituted with an amino group (Yield: 68%).

Catalytic Aminocarbonylation

The compound participates in nickel-catalyzed aminocarbonylation reactions, forming α-ketoamide derivatives.

Mechanistic Insights

-

Catalyst System : Ni(0)/NaI/PPh₃

-

Key Steps :

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| CO Pressure | 1 atm |

| Reaction Time | 10 h |

| Yield | 89% |

Biological Interactions (Enzyme Inhibition)

While not a direct chemical reaction, the compound modulates enzyme activity through competitive inhibition.

Documented Targets

| Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Fatty Acid Synthase | 12.3 | Binds to ketosynthase domain |

| CYP3A4 | 18.7 | Heme iron coordination |

The tert-butyl group enhances hydrophobic binding to enzyme active sites, while the fluorine atom stabilizes interactions via electronegative effects .

Stability Under Oxidative Conditions

Exposure to N₂O₄ in CCl₄ at 50°C for 12 h induces deamination, yielding 4-(4-tert-butylbenzyl)oxybenzoic acid (Yield: 42.4%) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzamide Core

Halogen-Substituted Analogues

- N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-chlorobenzamide (Z-4b) : Replaces fluorine with chlorine, increasing molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and lipophilicity. Reported yield: 63.4%, melting point: 227–229°C .

- N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide : Incorporates a thiourea group (-NHC(S)NH-) instead of a benzylamine, enabling hydrogen bonding and altering solubility. Crystal structure analysis reveals intermolecular N–H···S and C–H···O interactions .

Heterocycle-Modified Analogues

- Molecular formula: C₂₀H₂₀FN₃OS; molar mass: 369.46 g/mol .

- N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide: Features a triazolinone ring, introducing electrophilic sites for reactivity. Synthesized via acid chloride or active ester routes .

Functional Group Replacements

- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide: Substitutes fluorine with methoxy (-OCH₃), increasing electron density and altering metabolic stability. No biological data reported .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| N-(4-tert-Butylbenzyl)-4-fluorobenzamide | 313.38 | Not reported | Not reported | 4-F, 4-tert-butylbenzyl |

| Z-4a (4-fluorobenzamide derivative) | 412.43 | 183–185 | 34.9 | Isobenzofurooxazolyl, 4-F |

| Z-4b (4-chlorobenzamide derivative) | 428.88 | 227–229 | 63.4 | Isobenzofurooxazolyl, 4-Cl |

| 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide | 369.46 | Not reported | Not reported | Thiadiazole, 4-F, 4-tert-butyl |

Key Differentiators of this compound

- Steric and Electronic Profile : The tert-butyl group enhances lipid solubility and metabolic stability compared to smaller alkyl or aryl substituents. Fluorine’s electronegativity may reduce electron density at the amide carbonyl, affecting hydrogen-bonding capacity .

- Versatility in Derivatization: The benzylamine moiety allows for further functionalization (e.g., introduction of heterocycles or metal-binding groups), as seen in thiadiazole and triazolinone derivatives .

Preparation Methods

Direct Acylation Using 4-Fluorobenzoyl Chloride and 4-tert-Butylbenzylamine

- Reaction: 4-fluorobenzoyl chloride is reacted with 4-tert-butylbenzylamine in an organic solvent under controlled temperature.

- Solvent: Commonly dichloromethane or anhydrous organic solvents.

- Temperature: The reaction is typically maintained at low temperature (~0°C) during reagent addition to minimize side reactions.

- Base: A tertiary amine base such as N-ethyl-N,N-diisopropylamine (DIPEA) is often used to scavenge the hydrochloric acid formed.

- Duration: Stirring at room temperature overnight or until completion.

- Workup: Quenching with aqueous sodium bicarbonate, extraction, drying over anhydrous sodium sulfate, and solvent removal.

- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

- Yield: High yields reported, typically around 80-90% under optimized conditions.

This method is straightforward and widely used due to the availability of reagents and the efficiency of reaction (Vulcanchem, 2023).

Peptide Coupling Reagents Mediated Amide Bond Formation

An alternative to acid chlorides involves coupling of 4-tert-butylbenzoic acid with 4-fluorobenzylamine derivatives using peptide coupling reagents:

- Reagents: O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), and benzotriazol-1-ol (HOBt).

- Base: N-ethyl-N,N-diisopropylamine (DIPEA) or diisopropylethylamine (DIEA).

- Solvent: Dichloromethane (DCM).

- Temperature: Room temperature (~20°C).

- Duration: Typically 16 hours under inert atmosphere (nitrogen).

- Workup: Quenching with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

- Yield: Moderate to good yields (39% to 88%) depending on conditions and reagents used.

For example, the coupling of 4-(tert-butyl)benzoic acid with 4-bromo-2-fluorobenzylamine using HBTU and DIPEA in DCM at room temperature overnight yielded 88% of the corresponding benzamide.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Acylation | 4-fluorobenzoyl chloride, 4-tert-butylbenzylamine, DIPEA | DCM | 0°C to RT | Several hours | 80-90 | Simple, high yield, widely used |

| Peptide Coupling (HBTU/EDCI) | 4-tert-butylbenzoic acid, 4-fluorobenzylamine, HBTU, DIPEA | DCM | RT | 16 hours | 39-88 | Moderate to high yield, mild conditions |

| Hydrogenation + Coupling | Pd/C catalyst, H2, EDCI, DMAP, carboxylic acid | Ethanol, DCM | RT (hydrogenation), 0°C to RT (coupling) | 24 h + overnight | ~76 (hydrogenation), good (coupling) | Multi-step, useful for amine synthesis |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperature during acid chloride addition minimizes side reactions and improves purity.

- Coupling Reagents: Use of HBTU and EDCI with HOBt improves amide bond formation efficiency, especially with sterically hindered substrates.

- Inert Atmosphere: Conducting coupling reactions under nitrogen reduces oxidation and side reactions.

- Purification: Flash chromatography using petroleum ether and ethyl acetate gradients is effective for isolating pure product.

- Catalyst Use: Pd/C hydrogenation is a clean method for precursor amine preparation but requires careful removal of catalyst residues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-tert-Butylbenzyl)-4-fluorobenzamide, and how can reaction conditions be optimized for improved yields?

- Methodology :

- Coupling Reactions : Use acid chloride intermediates for amide bond formation under inert conditions (e.g., THF, DCM) with stoichiometric coupling agents like DCC or EDC.

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling for tert-butylbenzyl group introduction .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity.

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1.2:1 benzylamine:fluorobenzoyl chloride), and maintain temperatures <50°C to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic signals) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~330.3 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%).

- Data Interpretation : Compare peaks with reference spectra and computational predictions (e.g., ChemDraw simulations).

Q. What strategies mitigate solubility challenges during in vitro assays for this compound?

- Approaches :

- Solvent Selection : Use DMSO for stock solutions (≤10 mM) diluted in assay buffers (PBS, pH 7.4).

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) via derivatization to improve aqueous solubility.

- Table 1: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| Ethanol | 8 |

| Water | <0.1 |

| Based on analog data from |

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software elucidate the 3D conformation of this compound?

- Protocol :

- Crystallization : Vapor diffusion (hexane/DCM) yields diffraction-quality crystals .

- Refinement : SHELXL refines anisotropic displacement parameters and H-bonding networks .

- Visualization : Mercury software analyzes torsion angles (e.g., tert-butyl dihedral angles ~60°) and packing interactions (π-π stacking distances ~3.8 Å).

- Insights : Conformational rigidity influences binding pocket compatibility in enzyme assays.

Q. What experimental frameworks evaluate the neuritogenic potential of this compound in ocular tissue models?

- Assays :

- In Vitro : Retinal ganglion cell cultures treated with 1–10 µM compound; neurite outgrowth measured via ImageJ.

- Enzyme Kinetics : Fluorescence polarization assays quantify binding to TrkA receptors (Kd calculations).

- In Vivo : Murine corneal injury models assess sensitivity recovery (von Frey filaments).

- Controls : Compare with 4-fluoro-N-(1-acetylpiperidin-4-yl)benzamide (positive control).

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Strategies :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrostatic potential surfaces.

- MD Simulations : GROMACS models (50 ns trajectories) assess protein-ligand stability.

- Validation : SPR or ITC validates binding affinities; adjust computational parameters (e.g., solvation models).

- Table 2: SAR of Fluorobenzamide Derivatives

| Substituent | Bioactivity (IC50, µM) |

|---|---|

| 4-tert-Butylbenzyl | 2.1 ± 0.3 |

| 4-Fluorobenzyl | 5.7 ± 0.9 |

| 4-Methoxybenzyl | >10 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.